molecular formula C5H9N3S B13508035 (S)-4-(1-Aminoethyl)thiazol-2-amine

(S)-4-(1-Aminoethyl)thiazol-2-amine

Cat. No.: B13508035
M. Wt: 143.21 g/mol
InChI Key: XHRDXPTWYNDGKL-VKHMYHEASA-N
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Description

(S)-4-(1-Aminoethyl)thiazol-2-amine is a chiral compound with a thiazole ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with amines under controlled conditions. One common method involves the use of (S)-4-chlorothiazole-2-amine as a starting material, which is then reacted with an appropriate amine to introduce the aminoethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(1-Aminoethyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-(1-Aminoethyl)thiazol-2-amine
  • ®-4-(1-Aminoethyl)thiazol-2-amine
  • (S)-4-(1-Hydroxyethyl)thiazol-2-amine

Uniqueness

(S)-4-(1-Aminoethyl)thiazol-2-amine is unique due to its specific chiral configuration and the presence of both an aminoethyl group and a thiazole ring. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8)/t3-/m0/s1

InChI Key

XHRDXPTWYNDGKL-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C1=CSC(=N1)N)N

Canonical SMILES

CC(C1=CSC(=N1)N)N

Origin of Product

United States

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